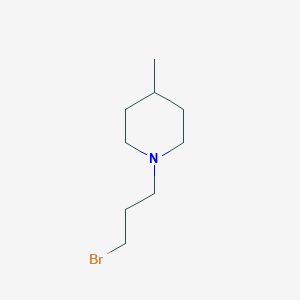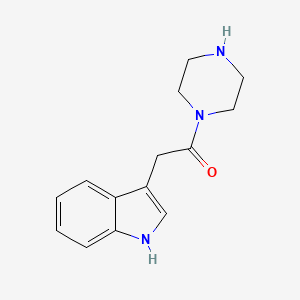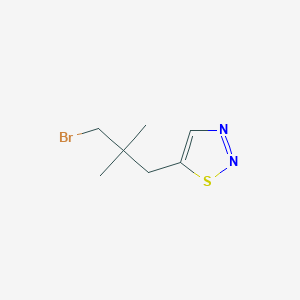![molecular formula C11H16ClN3OS B13180947 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is a compound that features a piperidine ring, a thiazole ring, and a chloroacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-[(piperidin-1-yl)methyl]-1,3-thiazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The piperidine and thiazole rings can interact with enzyme active sites or receptor binding pockets, modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-{4-[(morpholin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
- 2-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
- 2-Chloro-N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}acetamide
Uniqueness
2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity. The combination of the piperidine and thiazole rings makes it a versatile scaffold for the development of new compounds with diverse pharmacological profiles.
Propiedades
Fórmula molecular |
C11H16ClN3OS |
|---|---|
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H16ClN3OS/c12-6-10(16)14-11-13-9(8-17-11)7-15-4-2-1-3-5-15/h8H,1-7H2,(H,13,14,16) |
Clave InChI |
LISLYYKDGTWSBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)


![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)


![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)

